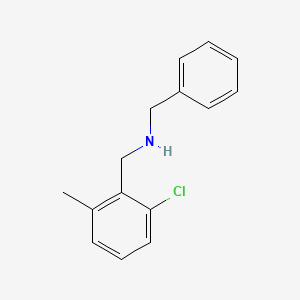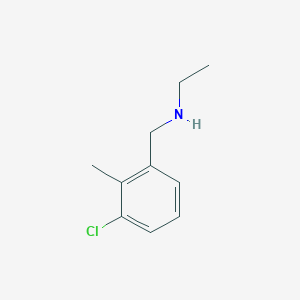
N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-chloro-2-methylbenzyl chloride and 2-methoxyethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methylbenzyl chloride is added dropwise to a solution of 2-methoxyethanamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the benzyl ring can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of molecules that interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological properties, including antimicrobial, anti-inflammatory, or anticancer activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism by which N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it might bind to receptors or enzymes, altering their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylbenzyl)-2-methoxyethanamine vs. N-(3-Chloro-2-methylbenzyl)-2-ethoxyethanamine: The methoxy group in the former can lead to different reactivity and biological activity compared to the ethoxy group in the latter.
This compound vs. N-(3-Chloro-2-methylbenzyl)-2-hydroxyethanamine: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s solubility and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9-10(4-3-5-11(9)12)8-13-6-7-14-2/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSSXVMQATVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














